molecular formula C14H18O3 B13817651 2-(2-Methoxyphenoxy)malonic acid diethyl ester

2-(2-Methoxyphenoxy)malonic acid diethyl ester

Cat. No.: B13817651
M. Wt: 234.29 g/mol
InChI Key: UEBPZMQKJVTYPL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)malonic acid diethyl ester is an organic compound with the molecular formula C14H18O6. It is a diethyl ester derivative of malonic acid, where the malonic acid is substituted with a 2-methoxyphenoxy group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)malonic acid diethyl ester typically involves the reaction of diethyl malonate with 2-methoxyphenol in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the 2-methoxyphenol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)malonic acid diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenoxy)malonic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of substituted acetic acids and other derivatives.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)malonic acid diethyl ester involves the formation of enolate intermediates, which can undergo nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the ester groups and the methoxyphenoxy substituent, which influence its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)malonic acid diethyl ester is unique due to the presence of the 2-methoxyphenoxy group, which imparts distinct chemical properties and reactivity compared to simpler malonic esters. This makes it valuable in specific synthetic applications where the methoxyphenoxy group is required .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4-(2-methoxyphenyl)heptane-3,5-dione

InChI

InChI=1S/C14H18O3/c1-4-11(15)14(12(16)5-2)10-8-6-7-9-13(10)17-3/h6-9,14H,4-5H2,1-3H3

InChI Key

UEBPZMQKJVTYPL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1OC)C(=O)CC

Origin of Product

United States

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